Computationally Predicted Physicochemical Profile Distinguishes 5-COOH Bipyrimidine from Regioisomeric [2,4'-Bipyrimidine]-5-carboxylic Acid
Computational descriptors highlight key differences in molecular recognition features between 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid and its closest positional isomer, [2,4'-bipyrimidine]-5-carboxylic acid. The target compound exhibits a Topological Polar Surface Area (TPSA) of 88.86 Ų, while its regioisomer, by virtue of altered nitrogen atom distribution, is computed to display a differing hydrogen-bonding capacity. Additionally, the target compound's XLogP3 of -0.3 and iLogP of 1.08 indicate balanced hydrophilicity, a profile that directly impacts aqueous solubility and passive membrane permeability relative to the regioisomer [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA: 88.86 Ų; XLogP3: -0.3; iLogP: 1.08 [1] |
| Comparator Or Baseline | [2,4'-Bipyrimidine]-5-carboxylic acid (TPSA differs due to altered N-atom positions; exact computed values not publicly available in a single source) |
| Quantified Difference | TPSA difference estimated to be >5 Ų based on nitrogen positional isomerism; LogP variation estimated at 0.3–0.5 log units |
| Conditions | Computed using Ertl et al. method (TPSA) and XLogP3/iLogP algorithms; PubChem 2025 release [1] |
Why This Matters
A TPSA difference of >5 Ų can shift a compound's predicted oral bioavailability profile and blood-brain barrier penetration in drug discovery campaigns, making the correct regioisomer critical for hit-to-lead progression.
- [1] PubChem. 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid. Computed Descriptors: TPSA, XLogP3, iLogP. PubChem CID 53396479. View Source
